molecular formula C10H9NO B1216109 3-methylquinolin-2(1H)-one CAS No. 2721-59-7

3-methylquinolin-2(1H)-one

Cat. No.: B1216109
CAS No.: 2721-59-7
M. Wt: 159.18 g/mol
InChI Key: POYSUXIHCXBJPN-UHFFFAOYSA-N
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Description

3-methylquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone. It is known for its significant biological and pharmaceutical activities. This compound is part of the quinolin-2-one family, which is widely studied for its diverse applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-methylquinolin-2(1H)-one can be achieved through various methods. One common synthetic route involves the catalytic annulation of α, β-unsaturated N-arylamides . This method is favored due to its simplicity and efficiency. Another approach includes the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods often involve optimized versions of these laboratory techniques to ensure higher yields and purity.

Biological Activity

3-Methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. Its molecular formula is C_10H_9N_O, and it exhibits properties that make it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit potent anticancer properties. For instance, one study evaluated the cytotoxic effects of several derivatives against different cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The results indicated significant growth inhibition, with GI50 values ranging from 28 to 48 µM for various derivatives. Notably, compound 3b showed the most substantial cytotoxic effect with a GI50 of 28 µM against PC-3 cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineGI50 (µM)
3aMDA-MB-23148
3bPC-328
4eMDA-MB-231Not Determined
5bPC-3Not Determined

In addition to direct cytotoxicity, these compounds also induce apoptosis in cancer cells through mechanisms involving the degradation of key proteins such as Hsp90 and CDK4, which are crucial for cell cycle regulation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that derivatives of this compound can inhibit bacterial DNA gyrase, a target for fluoroquinolone antibiotics. The minimum inhibitory concentration (MIC) values against various pathogens were reported, showcasing promising antibacterial activity .

Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Derivatives

CompoundPathogenMIC (µg/mL)
10E. coli WT0.06
20K. pneumoniae0.5
30P. aeruginosa>32

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Function : Compounds derived from this scaffold can inhibit key proteins involved in cancer cell proliferation.
  • Induction of Apoptosis : They promote apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases .
  • Antimicrobial Action : By targeting bacterial DNA gyrase, these compounds interfere with DNA replication in bacteria, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

  • Cytotoxicity in Cancer Cell Lines : A study demonstrated that treatment with these derivatives led to reduced viability in MDA-MB-231 and PC-3 cells at concentrations as low as 10 µM after a 72-hour exposure period .
  • Antimicrobial Efficacy : Another investigation found that specific derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential role in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

3-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYSUXIHCXBJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949939
Record name 3-Methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2721-59-7
Record name 3-Methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2721-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 10 ml of ethanol, 0.5 g of (E) ethyl 3-(2-aminophenyl)-2-methyl-2-propenate was dissolved; and, while being stirred, the mixture was irradiated with ultraviolet rays at 256 nm for 48 hours. The reaction liquid was concentrated under a reduced pressure, and the resulting crude crystal was recrystallized from ethanol, whereby the aimed compound was obtained.
[Compound]
Name
( E )
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 3-(2-aminophenyl)-2-methyl-2-propenate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the interaction between 3-methyl-1,2-dihydroquinolin-2-one and the ATAD2 bromodomain?

A: The ATAD2 bromodomain is a protein domain known to bind to acetylated lysine residues on histones, playing a role in gene transcription. [, ] Dysregulation of ATAD2 has been linked to various cancers. [, ] Understanding how small molecules like 3-methyl-1,2-dihydroquinolin-2-one interact with this bromodomain could provide insights into developing novel therapeutic agents targeting ATAD2 function.

Q2: How does 3-methyl-1,2-dihydroquinolin-2-one interact with the ATAD2 bromodomain?

A: While the provided abstracts don't detail the specific interactions, they confirm that both 3-methyl-1,2-dihydroquinolin-2-one and its derivative, 8-2-(dimethylamino)ethylamino-3-methyl-1,2-dihydroquinolin-2-one, form complexes with the human ATAD2 bromodomain. [, ] Crystal structures of these complexes have been resolved, providing a basis for understanding the binding mode and potential interactions at a molecular level. This information could be crucial for designing more potent and selective ATAD2 inhibitors.

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